molecular formula C18H28N4O2 B5671378 N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide

N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide

Cat. No. B5671378
M. Wt: 332.4 g/mol
InChI Key: GOQQGZCJVFKJGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Intermolecular Ugi Reaction : A novel method involving an intermolecular Ugi reaction of gabapentin with aromatic aldehydes and cyclohexyl isocyanide under mild conditions in ethanol was developed, leading to N-cyclohexyl-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-aryl acetamide derivatives in good to excellent yields (Darehkordi, Zand-Vakili, & Talebizadeh Rafsanjani, 2016).

Molecular Structure Analysis

  • Crystal Structure Determination : The synthesis and characterization of related compounds, including the use of single-crystal X-ray diffraction, revealed insights into the molecular structure and bonding interactions (Liang Xiao-lon, 2015).

Chemical Reactions and Properties

  • Antioxidant Activity : Pyrazole-acetamide derivatives, similar in structure, have shown significant antioxidant activity when evaluated in vitro (Chkirate et al., 2019).
  • Reductive Cleavage : Related compounds undergo reductive cleavage reactions, leading to the formation of various bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).

properties

IUPAC Name

N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-20(9-6-15-11-19-21(2)12-15)17(24)13-22-14-18(10-16(22)23)7-4-3-5-8-18/h11-12H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQQGZCJVFKJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)CN2CC3(CCCCC3)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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